Gonyautoxin 2
Description
Classification and Chemical Kinship within Paralytic Shellfish Toxins
Gonyautoxin 2 is an organic heterotricyclic compound and a member of the saxitoxin (B1146349) (STX) group of neurotoxins. nih.govwikipedia.org The paralytic shellfish toxins are broadly categorized based on the substituent on the R4 position of the core tetrahydropurine skeleton. mdpi.comnih.gov This classification results in three main groups: the carbamoyl (B1232498) toxins, the decarbamoyl toxins, and the N-sulfocarbamoyl toxins. mdpi.comnih.gov this compound falls into the carbamoyl group, which also includes saxitoxin (STX), neosaxitoxin (NEO), and gonyautoxins 1, 3, and 4. mdpi.com
Structurally, GTX2 is 11α-hydroxysaxitoxin 11-sulfate. It is chemically very similar to its epimer, Gonyautoxin 3 (GTX3), with which it often co-occurs in toxic algae and contaminated shellfish. lgcstandards.com The toxins within the PST family exhibit a wide range of toxicity, and their profiles can vary significantly between the source organism and the accumulating vector due to enzymatic transformations within the shellfish. mdpi.comwho.int For instance, sulfotransferases found in dinoflagellates can convert GTX2 and GTX3 into the N-sulfocarbamoyl toxins C1 and C2, respectively. mdpi.comcore.ac.uk
| Group | Toxin | R1 | R2 | R3 | R4 |
|---|---|---|---|---|---|
| Carbamoyl Toxins | Saxitoxin (STX) | H | H | H | -CONH₂ |
| Neosaxitoxin (NEO) | OH | H | H | -CONH₂ | |
| This compound (GTX2) | H | H | OSO₃⁻ | -CONH₂ | |
| Gonyautoxin 3 (GTX3) | H | OSO₃⁻ | H | -CONH₂ | |
| N-Sulfocarbamoyl Toxins | C1 | H | OSO₃⁻ | H | -CONHSO₃⁻ |
| C2 | H | H | OSO₃⁻ | -CONHSO₃⁻ | |
| Decarbamoyl Toxins | dcSTX | H | H | H | -H |
Academic Significance and Research Trajectories of this compound
This compound holds significant academic interest due to its potent biological activity and its role in the global phenomenon of paralytic shellfish poisoning. mdpi.com A primary focus of research has been its mechanism of action. Like other PSTs, GTX2 is a potent blocker of voltage-gated sodium channels in nerve and muscle cells, preventing the propagation of nerve impulses. acs.orgnih.govnih.gov This specific mode of action makes it a valuable molecular probe for studying the structure and function of these critical ion channels. nih.gov
A major trajectory in the study of GTX2 has been the development of sensitive and reliable analytical methods for its detection and quantification in seafood and algal samples. ccdr-n.pt Historically, the mouse bioassay was the standard method, but ethical concerns and a lack of specificity have driven the development of alternative techniques. nih.gov Modern research heavily relies on instrumental analysis, including high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS). jst.go.jpnih.gov Immunoassays like ELISA have also been developed for rapid screening purposes. nih.gov
The chemical synthesis of this compound and its analogs is another significant area of research. acs.org The total synthesis of these complex molecules is a considerable challenge and provides a means to confirm their structure, study structure-activity relationships, and produce pure standards for analytical and pharmacological research. wikipedia.orgnih.gov Studies have successfully detailed the de novo synthesis of GTX2, often alongside its epimer GTX3. acs.orgnih.gov
Furthermore, research into the biosynthesis of PSTs in dinoflagellates and their biotransformation in shellfish continues to be an active field. mdpi.com Investigations have identified key enzymes, such as sulfotransferases, that are involved in modifying the toxin structures, which has implications for the toxin profiles observed in contaminated seafood. nih.govcore.ac.uk
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₇O₈S | nih.govwikipedia.org |
| Molar Mass | 395.35 g/mol | nih.govwikipedia.org |
| IUPAC Name | [(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | nih.gov |
| CAS Number | 60508-89-6 | nih.govwikidata.org |
| Class | Paralytic Shellfish Toxin (PST), Carbamoyl Toxin | nih.govmdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60508-89-6 |
|---|---|
Molecular Formula |
C10H17N7O8S |
Molecular Weight |
395.35 g/mol |
IUPAC Name |
(2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |
InChI |
InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23) |
InChI Key |
ARSXTTJGWGCRRR-UHFFFAOYSA-N |
SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O |
Synonyms |
(3aS,4R,9R,10aS)-2,6-Diamino-4-[[(aminocarbonyl)oxy]methyl]-3a,4,8,9-tetrahydro-1H,10H-pyrrolo[1,2-c]purine-9,10,10-triol 9-(Hydrogen Sulfate); 11α-Hydroxysaxitoxin 11-Sulfate; GTX II; GTX2; Gonyautoxin II; Toxin GTX2; |
Origin of Product |
United States |
Origin, Ecological Context, and Production of Gonyautoxin 2
Biological Producers and Natural Sources of Gonyautoxin 2
The primary producers of this compound are microscopic marine and freshwater organisms. Their ability to synthesize this complex molecule forms the foundation of its presence in aquatic environments.
Dinoflagellate Species as Primary Producers
Dinoflagellates, a group of single-celled eukaryotes, are the most well-documented producers of this compound and other PSTs. wikipedia.org Several genera are implicated, with species within Alexandrium, Gymnodinium, and Pyrodinium being prominent sources. core.ac.ukualg.pt These organisms are often associated with harmful algal blooms (HABs), sometimes referred to as "red tides," during which their populations increase dramatically, leading to higher concentrations of toxins in the water. wikipedia.org
Specific species and strains exhibit varied toxin profiles. For instance, some Italian isolates of Alexandrium minutum are known to produce this compound and Gonyautoxin 3 (GTX3) as primary toxins. nih.gov Similarly, certain strains of Alexandrium tamarense isolated from the coastal waters of southern China have been found to produce GTX2 and GTX3, although in some cases only in trace amounts. xmu.edu.cn Studies have also identified GTX2 in cultures of Alexandrium catenella from the Mediterranean Sea. mdpi.com
Guatemalan isolates of Pyrodinium bahamense have been shown to produce this compound, GTX3, and Gonyautoxin 4. mdpi.com The toxin profile of Gymnodinium catenatum can also include GTX2/3. mdpi.com The production of these toxins is genetically determined, with genes required for saxitoxin (B1146349) synthesis (the parent compound of gonyautoxins) identified in the nuclear genomes of dinoflagellates. plos.org
| Dinoflagellate Genus | Species | Geographic Origin of Strain (if specified) | This compound Production |
| Alexandrium | minutum | Italy | Primary Toxin |
| Alexandrium | tamarense | Southern China | Trace Amounts |
| Alexandrium | catenella | Mediterranean Sea | Present |
| Pyrodinium | bahamense | Guatemala | Present |
| Gymnodinium | catenatum | Not specified | Present |
Cyanobacterial and Other Marine Organism Contributions
While dinoflagellates are the primary marine producers, certain species of cyanobacteria, also known as blue-green algae, are also capable of synthesizing PSTs, including gonyautoxins. In freshwater ecosystems, the filamentous cyanobacterium Lyngbya wollei has been shown to produce decarbamoyl this compound and 3. researchgate.net Some strains of Aphanizomenon flos-aquae have also been found to produce saxitoxin and neosaxitoxin, and research has detected gonyautoxins I, II, and III in the macroalga Jania sp. (a type of red algae). who.int The presence of PST genes in cyanobacteria like Aphanizomenon gracile further confirms their role as producers. nih.govasm.org
Environmental Presence and Bioaccumulation Dynamics of this compound in Marine Ecosystems
Once produced, this compound enters the marine food web, where it can accumulate in various organisms, posing a risk to higher trophic levels.
Transfer Through Marine Food Chains and Trophic Levels
The primary route of this compound transfer is through the consumption of toxic phytoplankton by filter-feeding organisms, particularly bivalve mollusks such as mussels, clams, oysters, and scallops. wikipedia.orgfrontiersin.org These organisms can accumulate high concentrations of the toxin without apparent harm to themselves. who.int
The toxin can then be transferred to predators of these shellfish. This biomagnification can lead to toxic effects in a variety of marine animals, including gastropods, crabs, and fish. researchgate.netresearchgate.net For example, the metabolism of PSTs has been observed in crabs, where ingested GTX2 and GTX3 were biotransformed into other saxitoxin derivatives. researchgate.net Juvenile gilthead seabream have been shown to bioaccumulate PSTs, including a rapid uptake followed by a swift elimination period. nih.gov In some cases, this transfer can lead to mass mortalities of fish and seabirds that consume plankton or contaminated fish. who.intfao.org
Occurrence in Marine Benthos and Non-Traditional Vectors
Recent research has revealed the widespread presence of PSTs, including this compound, in benthic (seafloor) communities, exposing a previously underestimated reservoir of these toxins. mdpi.com A study in the North Sea identified a toxic profile consisting mainly of Saxitoxin and this compound in organisms from North-Eastern England. mdpi.comresearchgate.net This has led to the identification of numerous new vectors for PSTs.
These non-traditional vectors include a variety of benthic invertebrates. High concentrations of PSTs have been found in species such as the sunstar Crossaster papposus and the bryozoan Alcyonidium diaphanum. mdpi.com Other newly identified vectors include the opisthobranch Scaphander lignarius, several species of starfish (Anseropoda placenta, Asterias rubens, Luidia ciliaris, Astropecten irregularis, and Stichastrella rosea), the brittlestar Ophiura ophiura, crustaceans like Atelecyclus rotundatus and Munida rugosa, the sea mouse Aphrodita aculeata, and the sea urchin Psammechinus miliaris. mdpi.com The consumption of toxic benthic organisms has been linked to illness and fatalities in terrestrial animals, such as dogs. mdpi.com
Influence of Environmental Factors on this compound Production by Marine Organisms
The production of this compound by marine organisms is not constant and can be significantly influenced by various environmental factors. These factors can affect both the growth of the toxin-producing organisms and their cellular toxin content and profile.
Studies on Alexandrium species have shown that temperature, salinity, and nutrient availability can all play a role. For instance, in Alexandrium catenella, variations in salinity were shown to alter the cellular toxin amount, specifically affecting the proportions of C2, GTX4, and GTX5 toxins. mdpi.com In some Alexandrium species, lower salinity stimulated the production of certain gonyautoxins, while higher salinity favored others. mdpi.com Temperature also has a marked effect, with total cellular toxin concentrations in A. catenella being lower at suboptimal growth temperatures. mdpi.com
In the case of the cyanobacterium Lyngbya wollei, optimal production of biomass and toxins, including decarbamoyl this compound and 3, occurred at a specific temperature (26°C) and light intensity. researchgate.net Deviations from these optimal conditions led to a reduction in toxicity. researchgate.net Nutrient levels are also crucial; lower phosphate (B84403) and nitrate (B79036) concentrations, along with higher calcium levels, resulted in increased biomass and toxicity in L. wollei. researchgate.net Conversely, high levels of nitrate or phosphate led to a significant decrease in toxicity. researchgate.net
Allelopathic interactions, where one organism produces biochemicals that influence the growth and survival of another, can also affect toxin production. In Gymnodinium catenatum, exposure to cell-free media from other phytoplankton species led to an increased concentration of paralytic shellfish toxins, including GTX2/3. mdpi.com
| Environmental Factor | Organism | Observed Effect on this compound or Related Toxins |
| Temperature | Alexandrium catenella | Lower toxin concentrations at suboptimal temperatures. mdpi.com |
| Lyngbya wollei | Optimal production at 26°C; decrease at higher or lower temperatures. researchgate.net | |
| Salinity | Alexandrium catenella | Changes in salinity alter the toxin profile, affecting the proportion of different gonyautoxins. mdpi.com |
| Light Intensity | Lyngbya wollei | Optimal production at 11 or 22 µmol m⁻² s⁻¹; reduction at other intensities. researchgate.net |
| Nutrients (Nitrate, Phosphate) | Lyngbya wollei | Lower levels increase toxicity; higher levels decrease toxicity. researchgate.net |
| Nutrients (Calcium) | Lyngbya wollei | Higher levels increase toxicity; lower levels decrease toxicity. researchgate.net |
| Allelopathy | Gymnodinium catenatum | Exposure to other phytoplankton's biochemicals increased GTX2/3 concentration. mdpi.com |
Biosynthesis and Biotransformation of Gonyautoxin 2
Proposed Biosynthetic Pathways of Gonyautoxin 2 and Related Congeners
The biosynthesis of this compound is intricately linked to that of saxitoxin (B1146349) (STX), the parent compound of the PST family. Gonyautoxins are essentially sulfated derivatives of saxitoxin. The core structure is synthesized by certain species of marine dinoflagellates and freshwater cyanobacteria. wikipedia.orgnih.gov
The fundamental building blocks for the saxitoxin skeleton, and by extension gonyautoxin, have been identified through isotope labeling studies. The biosynthesis is proposed to start with a Claisen-condensation reaction between acetate (B1210297) and arginine. nih.gov A revised pathway suggests that the process is initiated by the methylation of acetate to form propionate, which then condenses with arginine. nih.gov Other key precursors include S-adenosylmethionine (SAM), which provides the methyl side chain. nih.govcore.ac.uk
Feeding studies with the dinoflagellate Gonyaulax tamarensis (now Alexandrium tamarense) have shown the incorporation of several precursors, though some were incorporated in a random manner. uri.edu The organism is noted to be highly selective in its use of external organic materials. uri.edu
A critical intermediate in the formation of gonyautoxins is 11-hydroxy-saxitoxin. mdpi.com Specifically, research has confirmed that 11-β-hydroxySTX is the direct precursor to gonyautoxins. mdpi.comacs.org This intermediate is then sulfated to yield Gonyautoxin 3 (GTX3). GTX2 is not typically synthesized directly but is formed through the epimerization of GTX3 at the C11 position. acs.orgacs.org This epimerization has been observed to occur over time in aqueous solutions and during in vitro enzymatic reactions. wikipedia.orgacs.orgacs.org
Table 1: Key Precursors and Intermediates in this compound Biosynthesis
| Precursor/Intermediate | Role in Biosynthesis | Reference |
|---|---|---|
| L-Arginine | Provides the guanidinium (B1211019) and part of the pyrimidine (B1678525) ring structure. | nih.gov |
| Acetate | Contributes to the carbon backbone via Claisen condensation. | nih.gov |
| S-adenosylmethionine (SAM) | Donates the methyl group for the side chain. | nih.gov |
| 11-β-hydroxy-saxitoxin | The direct hydroxylated intermediate prior to sulfation. | mdpi.comacs.org |
| Gonyautoxin 3 (GTX3) | The direct product of sulfation, which epimerizes to form GTX2. | acs.orgacs.org |
The biosynthesis of PSTs, including GTX2, is governed by a suite of enzymes encoded by the saxitoxin (sxt) gene cluster. researchgate.netnih.gov These clusters have been identified in various toxin-producing cyanobacteria, and homologous genes are found in dinoflagellates. nih.govnoaa.gov
The hydroxylation and sulfation steps that differentiate the gonyautoxins from saxitoxin are catalyzed by specific enzymes within this cluster.
Hydroxylation: The introduction of a hydroxyl group at the C11 position of the saxitoxin core is a crucial step. This reaction is catalyzed by a Rieske-type oxygenase, GxtA, which stereoselectively converts STX to 11-β-hydroxySTX. noaa.gov
Sulfation: The subsequent sulfation of the 11-β-hydroxyl group is carried out by an O-sulfotransferase named SxtSUL. acs.orgnoaa.gov This enzyme transfers a sulfate (B86663) group, typically from the donor molecule 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxylated precursor, forming GTX3. mdpi.comacs.org Studies have shown that SxtSUL is the single O-sulfotransferase required to generate the GTX1-4 series from their 11-β-hydroxylated precursors. acs.orgacs.org
The gene cluster responsible for PST production in the cyanobacterium Cylindrospermopsis raciborskii T3 has been shown to produce saxitoxin, neosaxitoxin, gonyautoxin 3, and this compound. u-tokyo.ac.jpu-tokyo.ac.jp Similarly, the gene cluster in Anabaena circinalis AWQC131C directs the synthesis of a profile that includes GTX2/3 and their decarbamoyl and C-toxin analogues. nih.gov
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| Rieske Oxygenase | gxtA | Catalyzes the stereoselective hydroxylation of STX at the C11 position to form 11-β-hydroxySTX. | noaa.gov |
| O-Sulfotransferase | sxtSUL | Transfers a sulfate group to 11-β-hydroxySTX to form Gonyautoxin 3 (GTX3). | acs.orgacs.orgnoaa.gov |
Microbial and Enzymatic Biotransformation of this compound and its Analogues in Biological Systems
Once produced, this compound can be modified by various organisms, including bacteria and through enzymatic processes within other marine life and even humans. These transformations can alter the toxin's structure and properties.
Bacteria associated with marine organisms play a significant role in the biotransformation of PSTs. Several studies have demonstrated that bacteria, rather than endogenous tissue enzymes, are responsible for modifying gonyautoxins in shellfish and crabs. jst.go.jp
Research has shown that bacterial isolates from bivalve molluscs can metabolize a range of PSTs, including GTX2/3. asm.org For instance, an isolate designated M12 demonstrated a rapid utilization of GTX2, with a 38% decrease observed over 144 hours, while having a negligible effect on its epimer, GTX3. asm.org The mechanisms for these transformations include reductive elimination and decarbamoylation. asm.orgmdpi.com
Specific bacterial genera have been implicated in these conversions. Pseudomonas sp. and Vibrio sp. isolated from the viscera of crabs and snails were found to convert gonyautoxins into saxitoxin. jst.go.jp This bioconversion helps explain why organisms like crabs may contain predominantly saxitoxin and neosaxitoxin, even when their algal food source mainly contains gonyautoxins. jst.go.jp Other studies have identified Pseudoalteromonas species as being capable of degrading PSTs. mdpi.comnih.gov
Table 3: Examples of Bacterial Biotransformation of this compound and Congeners
| Bacterial Genera/Isolate | Source | Transformation Observed | Reference |
|---|---|---|---|
| Pseudomonas sp., Vibrio sp. | Viscera of crabs and snails | Conversion of gonyautoxins to saxitoxin. | jst.go.jp |
| Isolate M12 | Bivalve mollusc | Rapid utilization/transformation of GTX2. | asm.org |
| Isolate R65 | Bivalve mollusc | Reductive transformation of GTX1/4 to produce GTX2/3. | asm.orgnih.gov |
| Pseudoalteromonas spp. | Digestive tracts of blue mussels | Degradation of PST mixtures, including GTX2/3. | mdpi.comnih.gov |
Enzymatic modifications of this compound have been demonstrated in vitro using enzyme preparations from various sources. These studies reveal specific biotransformation pathways.
One significant transformation is the conversion of GTX2/3 into their N-sulfated carbamoyl (B1232498) analogues, C1 and C2 toxins. A sulfotransferase (ST) extracted from the dinoflagellate Alexandrium tamarense was shown to transfer a sulfate group from PAPS to the N-21 position of GTX2/3, yielding C1/C2. core.ac.uk This particular enzyme was specific to GTX2/3 and did not act on saxitoxin. core.ac.uk Similar N-sulfotransferase activity has been identified in Gymnodinium catenatum. mdpi.com
Furthermore, biotransformation has been documented using human liver microsomes. In vitro experiments showed that GTX2 and GTX3 are oxidized to Gonyautoxin 1 (GTX1) and Gonyautoxin 4 (GTX4), respectively. nih.gov The same study also provided the first evidence of in vitro glucuronidation of GTX2 and GTX3, a key detoxification pathway in humans that increases the water solubility of the toxins for easier excretion. wikipedia.orgnih.gov The glucuronidation of GTX2/3 followed Michaelis-Menten kinetics, with an apparent Km of 39.4 +/- 0.24 µM and a Vmax of 6.0 x 10⁻³ pmol/min/mg protein. nih.gov
Table 4: Summary of In Vitro Enzymatic Modifications of this compound
| Enzyme Source | Substrate(s) | Product(s) | Transformation Type | Reference |
|---|---|---|---|---|
| Alexandrium tamarense crude extract | GTX2/3 | C1/C2 | N-Sulfation | core.ac.uk |
| Gymnodinium catenatum extract | GTX2/3 | C1/C2 | N-Sulfation | mdpi.com |
| Human liver microsomes | GTX2, GTX3 | GTX1, GTX4, Glucuronic-GTX | Oxidation, Glucuronidation | nih.gov |
Molecular Mechanisms of Action of Gonyautoxin 2
Interaction of Gonyautoxin 2 with Voltage-Gated Sodium Channels
This compound, like other saxitoxin (B1146349) analogs, exerts its effects by physically obstructing the pore of voltage-gated sodium channels (VGSCs). nih.govmdpi.com These channels are transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential in neurons and other excitable cells. nih.gov The binding of this compound to the channel prevents this influx of sodium ions, thereby inhibiting the generation and propagation of action potentials. nih.gov This leads to a loss of excitability and results in paralysis. nih.gov
The interaction is a reversible, high-affinity binding event. nih.gov this compound targets a specific receptor site on the extracellular side of the VGSC, known as neurotoxin binding site 1. mdpi.com This site is located at the outer vestibule of the channel's pore. frontiersin.org The toxin is thought to act as a plug, physically occluding the channel and preventing the passage of sodium ions. frontiersin.org The guanidinium (B1211019) group of the gonyautoxin molecule is crucial for this interaction, as it is believed to mimic a hydrated sodium ion, allowing it to bind within the channel's selectivity filter. researchgate.net
Specificity of this compound Binding Sites and Receptor Interactions on Excitable Cells
The binding of this compound and its analogs is highly specific to neurotoxin receptor site 1 on the alpha subunit of voltage-gated sodium channels. mdpi.com However, the affinity of gonyautoxins for this site can vary significantly among different isoforms of VGSCs. There are nine known isoforms of the alpha subunit in mammals (Nav1.1–Nav1.9), which exhibit distinct tissue distributions and biophysical properties. nih.gov
Research on the closely related epimer, Gonyautoxin 3 (GTX3), and the parent compound, saxitoxin (STX), has revealed significant differences in their binding affinities for various Nav channel isoforms. For instance, a dramatic 250-fold difference in the affinity of STX has been observed between the rat skeletal muscle isoform (rNav1.4) and the human nociceptive isoform (hNav1.7). mdpi.com Similarly, GTX3 shows a significantly reduced potency against hNav1.7 compared to rNav1.4. mdpi.com
This isoform specificity is determined by key amino acid residues within the P-loop region of the channel, which forms the outer pore and the toxin binding site. nih.gov Mutagenesis studies have identified two specific amino acid residues in domain III of the channel as critical determinants of this binding affinity. In the highly sensitive rNav1.4 channel, these residues are methionine and aspartate, while in the less sensitive hNav1.7 channel, they are threonine and isoleucine. mdpi.com The substitution of these residues can dramatically alter the binding affinity of saxitoxin and its analogs. mdpi.com
| Toxin | Channel Isoform | IC50 (nM) |
|---|---|---|
| Saxitoxin (STX) | rNav1.4 | 2.8 ± 0.1 |
| Saxitoxin (STX) | hNav1.7 | 702 ± 53 |
| Gonyautoxin-III (GTX-III) | rNav1.4 | 14.9 ± 2.1 |
| Gonyautoxin-III (GTX-III) | hNav1.7 | 1,513 ± 55 |
Modulation of Neuronal Excitability by this compound at the Molecular Level
By blocking the influx of sodium ions through voltage-gated sodium channels, this compound directly modulates neuronal excitability. The generation and propagation of action potentials are fundamental to neuronal communication, and these processes are critically dependent on the precise functioning of VGSCs.
At the molecular level, the binding of this compound to the channel's pore prevents the conformational changes necessary for ion conduction. Voltage-gated sodium channels cycle through three main states: resting (closed), activated (open), and inactivated (closed). nih.gov Depolarization of the neuronal membrane triggers the transition from the resting to the activated state, allowing sodium ions to flow into the cell. nih.gov This is followed by a rapid transition to the inactivated state, which terminates the sodium influx and allows the membrane to repolarize. nih.gov
This compound, as a pore blocker, does not typically alter the voltage-dependence of activation or inactivation of the channel. frontiersin.org Instead, it physically occludes the pore, effectively preventing ion translocation when the channel is in its open state. This blockage of sodium current prevents the membrane from reaching the threshold potential required to fire an action potential. nih.gov Consequently, the neuron's ability to transmit signals is inhibited, leading to a failure of synaptic transmission and muscle contraction. nih.gov
| Channel State | Effect of this compound Binding | Consequence for Neuronal Excitability |
|---|---|---|
| Resting (Closed) | Binding to the external pore is possible. | Prevents subsequent opening upon depolarization. |
| Activated (Open) | Physically blocks the pore, preventing Na+ influx. | Inhibits the rising phase of the action potential. |
| Inactivated (Closed) | Remains bound to the pore. | Contributes to the overall block of channel function. |
Advanced Analytical and Detection Methodologies for Gonyautoxin 2 Research
Chromatographic Techniques for Gonyautoxin 2 Elucidation and Quantification
Chromatography is a cornerstone for the separation and analysis of this compound from complex matrices. Its coupling with various detection systems allows for both the precise quantification of the toxin and the elucidation of its presence within a profile of other related PST analogues.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely adopted method for the analysis of paralytic shellfish toxins, including this compound. oup.com The standard procedure, such as the AOAC Official Method 2005.06, involves a pre-chromatographic oxidation step. aesan.gob.es In this process, the toxins are oxidized using reagents like periodate (B1199274) and peroxide, which convert the non-fluorescent gonyautoxins into fluorescent derivatives. oup.comaesan.gob.es These derivatives are then separated on a chromatography column and detected by a fluorescence detector. aesan.gob.es
The oxidation of different toxin groups can yield multiple fluorescent products, which appear as distinct peaks in the chromatogram. aesan.gob.es For instance, the epimeric pair this compound and Gonyautoxin 3 (GTX2,3) are typically analyzed together as they produce the same oxidation products. oup.com Another approach involves post-column derivatization, where the separated toxins are oxidized after eluting from the HPLC column but before reaching the detector. nih.govresearchgate.net This method has also proven effective for PST analysis. nih.gov The use of novel stationary phases, such as porous graphitic carbon instead of traditional silica-based columns, has enabled the separation of a wider range of PSTs, including 13 different toxins, in a single chromatographic run of less than 30 minutes. mdpi.com
Table 1: Examples of HPLC-FLD Methods for Gonyautoxin Analysis
| Method | Stationary Phase | Mobile Phase Principle | Detection Principle | LOD for GTX2 (in Mussel Matrix) | Reference |
|---|---|---|---|---|---|
| Pre-column Oxidation (PCOX) | Reversed-Phase Silica | Gradient elution | Fluorescence of oxidized derivatives | 0.0001 mg STX·diHCl kg⁻¹ | mdpi.com |
| Post-column Ion-Pairing | C30 Column | Ion-pairing with heptafluorobutyric acid | Fluorescence after post-column oxidation | Not specified | nih.govjst.go.jp |
| Porous Graphitic Carbon | Porous Graphitic Carbon | Gradient elution | Fluorescence of oxidized derivatives | 0.0001 mg STX·diHCl kg⁻¹ | mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a preferred method for PST analysis due to its high sensitivity and selectivity, which often eliminates the need for the complex derivatization steps required in HPLC-FLD methods. mdpi.comnih.gov This technique couples the powerful separation capabilities of liquid chromatography with the precise mass detection of tandem mass spectrometry. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating the highly polar gonyautoxins. nih.govccdr-n.pt HILIC-MS/MS methods allow for the simultaneous determination of multiple PSTs, including this compound, in a single analysis. nih.govresearchgate.net The use of advanced mass spectrometers, such as triple quadrupole or high-resolution systems like the Q-Exactive Orbitrap, provides accurate mass data, enabling confident identification and quantification of toxins even at very low levels. mdpi.comnih.gov For instance, a sensitive method combining MISPE with LC-HRMS achieved a limit of detection (LOD) for GTX2,3 of 47.4 ng/L in seawater. nih.gov The optimization of sample clean-up, often using graphitized carbon solid-phase extraction (SPE) cartridges, is critical for reducing matrix interference and improving detection limits. nih.govmdpi.com
Table 2: Performance of LC-MS/MS Methods for this compound
| Technique | Sample Matrix | Extraction/Clean-up | Key Parameters | LOD/LOQ | Reference |
|---|---|---|---|---|---|
| UHPLC-HRMS/MS | Bivalve Molluscs | Acetic acid extraction (no SPE) | Q-Exactive Orbitrap Plus; ESI negative mode for GTX2 | LOQ for GTX2: 0.003 mg/kg | mdpi.com |
| HPLC-MS/MS | Sea Shellfish | Acetonitrile/water extraction, dSPE with C18/alumina | Triple Quadrupole MS | LOQ for GTX2: 5.0 μg/kg | nih.gov |
| HILIC UPLC-MS/MS | Bivalve Shellfish | Graphitised carbon SPE | Triple Quadrupole MS | Not specified | nih.gov |
| LC-HRMS | Seawater | Molecularly Imprinted SPE (MISPE) | Q-Exactive Orbitrap MS | LOD for GTX2,3: 47.4 ng/L | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of marine toxins like this compound. researchgate.netmdpi.com Unlike mass spectrometry, which provides mass-to-charge ratio information, NMR offers detailed insights into the molecular structure, including the connectivity of atoms and their spatial relationships. researchgate.net
The structural assignment of gonyautoxins relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. uab.edu 1D spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of these nuclei. mdpi.com The ¹H NMR spectrum reveals details about the different types of protons in the molecule and their neighboring atoms through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. careerendeavour.com
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete structure. uab.edu For example, HSQC correlates directly bonded proton and carbon atoms, which is fundamental for assigning signals in the respective spectra. hmdb.ca Research on related compounds has demonstrated the power of these techniques; for instance, biosynthetic ¹⁵N-enrichment of neosaxitoxin and Gonyautoxin II, followed by ¹⁵N NMR spectroscopy, has been used to unequivocally support their structural assignments. rsc.org While obtaining sufficient quantities of pure this compound for NMR analysis can be challenging, the data obtained is crucial for confirming its identity and for the characterization of new, related analogues. researchgate.nettandfonline.com
Table 3: NMR Techniques in Gonyautoxin Structural Analysis
| NMR Technique | Information Provided | Application to this compound Structure | Reference |
|---|---|---|---|
| ¹H NMR | Chemical environment and connectivity of hydrogen atoms | Identifies proton signals and their coupling patterns. | tandfonline.comhmdb.ca |
| ¹³C NMR | Number and type of carbon atoms (CH₃, CH₂, CH, C) | Reveals the carbon skeleton of the molecule. | careerendeavour.comtandfonline.com |
| ¹⁵N NMR | Chemical environment of nitrogen atoms | Confirms the position of nitrogen atoms within the heterocyclic core, especially with isotopic enrichment. | rsc.org |
| 2D-COSY | Shows coupling between neighboring protons (H-H correlations) | Helps establish the sequence of protons in spin systems. | uab.edu |
| 2D-HSQC | Correlates directly bonded ¹H and ¹³C nuclei | Assigns protons to their corresponding carbons. | uab.eduhmdb.ca |
| 2D-HMBC | Shows long-range correlations between ¹H and ¹³C (2-3 bonds) | Connects different fragments of the molecule to build the complete structure. | uab.edu |
Immunological and Biosensing Platforms for this compound Detection
The development of rapid, sensitive, and field-portable detection methods is a major goal in marine toxin monitoring. Biosensors and immunological assays offer promising alternatives to conventional laboratory-based techniques. mdpi.com
Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. nih.gov These molecules, selected through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment), are emerging as robust recognition elements in biosensors for marine toxins. mdpi.comnih.gov Aptasensors leverage this binding event, which often induces a conformational change in the aptamer, to generate a detectable signal. rsc.orgnih.gov
While many aptasensors have been developed for the parent compound saxitoxin (B1146349), research has also extended to gonyautoxins. rsc.orgmdpi.com For example, an optical aptasensor using biolayer interferometry (BLI) was developed for the specific detection of GTX1/4, demonstrating no cross-reactivity with GTX2/3. rsc.orgmdpi.com This highlights the potential for developing highly specific aptamers. The principle involves immobilizing the aptamer on a sensor surface; when the target toxin is introduced and binds to the aptamer, the change in the optical layer thickness or other properties is measured. mdpi.com These sensors are advantageous due to their potential for high sensitivity, stability, low cost, and their production without the use of animals. mdpi.com
Table 4: Characteristics of Aptasensors for Paralytic Shellfish Toxins
| Target Toxin | Sensor Type | Transduction Principle | Detection Limit (LOD) | Key Feature | Reference |
|---|---|---|---|---|---|
| Saxitoxin (STX) | Electrochemical | Change in impedance/current upon aptamer conformational change | 1 nM | Simple design with methylene (B1212753) blue-labeled aptamer. | rsc.org |
| Saxitoxin (STX) | Fluorescent | Increased fluorescence upon target binding and aptamer folding | 7.5 ng/mL | Label-free method using an intercalating dye. | nih.gov |
| Gonyautoxin 1/4 | Optical (Biolayer Interferometry) | Change in interference pattern upon aptamer binding | Not specified | High specificity for GTX1/4 over other PSTs. | rsc.orgmdpi.com |
Molecularly Imprinted Solid-Phase Extraction (MISPE) is a highly selective sample preparation technique used to isolate target analytes from complex matrices. frontiersin.org The method is based on molecularly imprinted polymers (MIPs), which are synthetic polymers containing recognition sites tailor-made for a specific molecule. researchgate.net These polymers are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule (the analyte or a structural analogue). nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functional group orientation to the target analyte. researchgate.net
For this compound, researchers have successfully developed MISPE methods using a "dummy template" molecule like caffeine, which shares structural similarities with the gonyautoxin core but is cheaper and more readily available. nih.gov The resulting MIPs have shown high affinity and selectivity for this compound and 3 (GTX2,3). nih.govresearchgate.net When used as a sorbent in solid-phase extraction, the MIPs can effectively capture GTX2,3 from samples such as extracts of the dinoflagellate Alexandrium tamarense or seawater. nih.govnih.gov This selective extraction significantly cleans up the sample by removing interfering matrix components, leading to more accurate and reliable results in subsequent analysis by HPLC or LC-MS. researchgate.net Studies have reported extraction efficiencies for GTX2,3 ranging from 81.74% to 85.86% from cultured dinoflagellates. nih.gov
Table 5: Research Findings on MISPE for this compound,3
| Template Molecule | Functional Monomer | Cross-linker | Sample Matrix | Extraction Efficiency / Recovery | Reference |
|---|---|---|---|---|---|
| Caffeine (dummy) | Methacrylic acid | Ethylene glycol dimethacrylate | Alexandrium tamarense extract | 81.74% - 85.86% | nih.gov |
| Not specified | Not specified | Not specified | Seawater | Not specified (LOD of 47.4 ng/L achieved with subsequent LC-HRMS) | nih.gov |
| Not specified | Not specified | Not specified | Alexandrium minutum extract | Efficient removal of interferences reported | researchgate.net |
Monoclonal Antibody Development and ELISA Applications for this compound
The development of immunochemical methods, particularly those based on monoclonal antibodies (mAbs), has provided sensitive and specific tools for the detection of this compound (GTX2). A significant advancement in this area was the creation of a monoclonal antibody designated GT-13A, which is specific to the this compound/3 epimeric pair (GTX2/3). researchgate.netnih.gov The immunogen for producing such antibodies can be prepared by synthesizing an intermediate, GTX2,3-aldehyde, and coupling it to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.gov The resulting complete antigens have demonstrated strong immunogenicity, successfully producing antibodies in mice with high titers. nih.gov
This GT-13A antibody became the basis for a direct competitive enzyme-linked immunosorbent assay (ELISA), referred to as GTX-EIA. researchgate.netnih.gov In this assay format, free toxin in a sample competes with a saxitoxin-horseradish peroxidase (STX-HRP) conjugate for the limited binding sites on the solid-phase GT-13A antibody. researchgate.netnih.gov The assay's sensitivity is notable, with a 50% inhibition concentration (IC50) for GTX2/3 determined to be 0.28 ng/mL. researchgate.netnih.gov The minimum detection limit, defined as the concentration causing 30% inhibition, was found to be 0.15 ng/mL for GTX2/3. researchgate.net
Multiplexed ELISA screening assays have also been developed to simultaneously detect a range of paralytic shellfish toxins (PSTs) in human plasma and urine. rsc.orgresearchgate.netnih.gov In one such assay using anti-saxitoxin antibodies, the lower limit of detection (LLOD) for this compound,3 was 0.12 ng/mL in plasma and 0.10 ng/mL in urine. rsc.orgnih.govoup.com These assays show good reproducibility, with intra-day and inter-day precision experiments yielding a percent coefficient of variation under 15%. rsc.orgresearchgate.net
Another innovative immunoassay format is the open-sandwich immunoassay (OS-IA), which utilizes the antigen-induced interaction between the antibody variable heavy (VH) and light (VL) chains. nih.gov Researchers isolated the anti-GTX2/3 antibody gene from the GT-13A hybridoma to construct vectors for an OS-ELISA. nih.gov This noncompetitive format demonstrated a wide working concentration range for free GTX2/3, from 0.1 to over 1000 ng/mL. nih.gov Additionally, a sensitive immunosorbent bio-barcode assay combining PCR with an icELISA was developed for GTX 2/3, achieving a detection limit as low as 0.74 µg/mL. wikipedia.orgresearchgate.net
Table 1: Performance of Various Immunoassays for this compound/3 Detection
| Assay Type | Antibody | Matrix | Key Performance Metric | Value (for GTX2/3) | Reference |
|---|---|---|---|---|---|
| Direct Competitive ELISA (GTX-EIA) | Monoclonal (GT-13A) | Buffer | IC50 | 0.28 ng/mL | researchgate.netnih.gov |
| Direct Competitive ELISA (GTX-EIA) | Monoclonal (GT-13A) | Buffer | Detection Limit (30% inhibition) | 0.15 ng/mL | researchgate.net |
| Multiplexed ELISA | Anti-saxitoxin | Human Plasma | Lower Limit of Detection (LLOD) | 0.12 ng/mL | rsc.org |
| Rapid ELISA | Polyclonal | Human Urine | Lower Limit of Detection (LLOD) | 0.10 ng/mL | nih.govoup.com |
| Open-Sandwich ELISA (OS-ELISA) | From GT-13A hybridoma gene | Aqueous | Working Range | 0.1 to >1000 ng/mL | nih.gov |
| Immunosorbent Bio-barcode Assay | Monoclonal | Aqueous | Detection Limit | 0.74 µg/mL | wikipedia.orgresearchgate.net |
Cellular and In Vitro Assays for this compound Activity and Binding Affinity Profiling
Cellular and in vitro assays are crucial for determining the biological activity and binding characteristics of this compound. The mouse neuroblastoma cell assay (Neuro-2a or CBA-N2a) is a widely used method for evaluating the toxicity of PSTs, including GTX2. nih.govnih.govacs.org This assay is based on the principle that neurotoxins affecting voltage-gated sodium channels (VGSCs) can counteract the effects of channel activators (like veratridine (B1662332) and ouabain), thus promoting cell survival, which can be measured colorimetrically. patsnap.com
In a toxicological evaluation using the neuroblastoma cell bioassay, Gonyautoxin II (GTX II) demonstrated a mean relative toxicity of 48.4 when compared to a saxitoxin (STX) standard set at 100. nih.govresearchgate.net This indicates that GTX2 has approximately half the toxic potency of STX in this cellular system. nih.govresearchgate.net Further studies confirmed that the Neuro-2a cell bioassay is highly sensitive, proving to be just as sensitive for gonyautoxins as for other groups of PSTs. nih.govacs.org
In vitro quantification using cultured neurons has also been employed to compare the potency of various PST standards. nih.gov These experiments revealed the following potency ranking: saxitoxin (STX) > gonyautoxins 1, 4 (GTX1,4) > gonyautoxins 2, 3 (GTX2,3). nih.gov This demonstrates that in a neuronal system, GTX2,3 has a lower potency in blocking voltage-gated sodium channels compared to STX and GTX1,4. nih.gov
In vitro metabolism studies using liver preparations provide insight into the biotransformation of GTX2. When GTX2 and its epimer GTX3 were incubated with microsomal fractions from healthy human livers, they were enzymatically transformed. acs.orgresearchgate.net The N1-oxidation of GTX2+3 led to its conversion into the corresponding hydroxylamine (B1172632) analogues, GTX1 and its epimer GTX4. researchgate.netcreative-diagnostics.com Additionally, a glucuronidation reaction at the C12-OH group was observed, forming more hydrophilic glucuronic-GTX compounds (Gluc.-GTX2 and Gluc.-GTX3), which facilitates easier excretion. researchgate.netcreative-diagnostics.com However, a separate study using rat and mouse liver preparations with both Phase I and Phase II enzymes and co-factors did not detect any transformation of GTX2/3, suggesting potential species-specific differences in metabolism. nih.gov
Table 2: Summary of this compound Activity in Cellular and In Vitro Assays
| Assay System | Parameter Measured | Finding for this compound (or GTX2/3) | Reference |
|---|---|---|---|
| Mouse Neuroblastoma Cell Assay (Neuro-2a) | Relative Toxicity | Mean relative toxicity of 48.4 compared to Saxitoxin standard (100). | nih.govresearchgate.net |
| Cultured Neurons | In Vitro Potency | Lower potency than Saxitoxin and Gonyautoxin 1/4. | nih.gov |
| Human Liver Microsomes | In Vitro Metabolism | Undergoes N1-oxidation to Gonyautoxin 1/4 and glucuronidation at the C12-OH group. | researchgate.netcreative-diagnostics.com |
| Rat and Mouse Liver Preparations | In Vitro Metabolism | No detectable transformation observed. | nih.gov |
Structural Elucidation and Structure Activity Relationships of Gonyautoxin 2
Stereochemistry and Isomeric Forms within the Gonyautoxin 2 Family
The gonyautoxins are characterized by the core saxitoxin (B1146349) skeleton, a tricyclic tetrahydropurine structure, with the addition of a sulfate (B86663) group at the C11 position. nih.govawi.de The identity of individual gonyautoxins is determined by the stereochemistry at this sulfated carbon and by substitutions on the N1 position of the purine (B94841) ring.
This compound and Gonyautoxin 3 (GTX3) are a pair of epimers, meaning they differ only in the three-dimensional configuration at a single stereocenter. wikipedia.org Specifically, this difference lies at the C11 position, where the hydrogen sulfate group is attached. nih.gov GTX2 possesses an 11-β-O-sulfate configuration, while GTX3 has the 11-α-O-sulfate configuration. nih.govresearchgate.net These two compounds can interconvert in solution. nih.gov
The broader this compound/3 family also includes their N1-hydroxylated counterparts, Gonyautoxin 1 (GTX1) and Gonyautoxin 4 (GTX4). google.comwho.int Similar to the GTX2/3 pair, GTX1 and GTX4 are also C11 epimers. The primary structural distinction between the GTX1/4 pair and the GTX2/3 pair is the presence of a hydroxyl group at the N1 position in GTX1 and GTX4. nih.gov This seemingly minor addition has significant implications for the molecule's interaction with its biological targets.
| Compound | Key Stereochemical Feature | Relationship to this compound |
|---|---|---|
| This compound (GTX2) | 11-β-O-sulfate | Reference Compound |
| Gonyautoxin 3 (GTX3) | 11-α-O-sulfate | C11 Epimer |
| Gonyautoxin 1 (GTX1) | N1-hydroxy, 11-β-O-sulfate | N1-hydroxylated analogue |
| Gonyautoxin 4 (GTX4) | N1-hydroxy, 11-α-O-sulfate | N1-hydroxylated C11 epimer |
Elucidation of Functional Group Modifications and the Generation of this compound Analogues
The structural diversity of the saxitoxin family extends far beyond stereoisomerism, with numerous analogues arising from modifications to key functional groups. mdpi.com Research into these modifications, both natural and synthetic, has been crucial for understanding structure-activity relationships. The primary sites for modification on the this compound structure are the R1 carbamoyl (B1232498) side chain and the sulfate groups.
Carbamoyl Group Modifications: The carbamoyl group (-OCONH₂) at the R1 position is a common site for modification.
Decarbamoylation: Removal of the entire carbamoyl group results in the formation of decarbamoyl this compound/3 (dcGTX2/3). mdpi.comnih.gov This modification significantly alters the toxin's interaction with its binding sites.
N-Sulfocarbamoylation: The addition of a sulfate group to the nitrogen of the carbamoyl side chain creates the N-sulfocarbamoyl toxins, also known as C-toxins. ccdr-n.pt Specifically, modification of GTX2 and GTX3 yields C1 and C2, respectively. nih.govciklab.com These disulfated analogues, possessing sulfates at both C11 and the N-carbamoyl group, generally exhibit reduced binding affinity for voltage-gated sodium channels compared to their monosulfated precursors. acs.orgnih.gov
Sulfate Group Modifications: The sulfate group at C11 is a defining feature of gonyautoxins.
Desulfation: The removal of the C11-sulfate group from GTX2/3 yields 11-hydroxy-saxitoxin (11-OH-STX). acs.org This conversion highlights the direct structural lineage from the gonyautoxin series back to a more basic saxitoxin framework.
Synthetic chemistry has played a vital role in generating these and other analogues for detailed study. The total synthesis of (+)-Gonyautoxin 2 and (+)-Gonyautoxin 3 has been achieved, with key steps including a diastereoselective Pictet-Spengler reaction and an intramolecular amination. nih.govacs.org Furthermore, novel methods have been developed to create artificial antigens of GTX2/3 by modifying the amino acid residues to facilitate conjugation to carrier proteins like bovine serum albumin (BSA), which is essential for developing immunological detection methods. nih.gov
| Analogue Name | Abbreviation | Modification from this compound/3 | Resulting Class |
|---|---|---|---|
| Decarbamoylthis compound/3 | dcGTX2/3 | Removal of carbamoyl group (-OCONH₂) | Decarbamoyl toxins mdpi.com |
| N-sulfocarbamoyl-gonyautoxin 2/3 | C1/C2 | Addition of sulfate to carbamoyl group | N-sulfocarbamoyl (C-toxins) ccdr-n.pt |
| 11-hydroxysaxitoxin | 11-OH-STX | Removal of C11-sulfate group | Hydroxy-saxitoxins acs.org |
Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling of this compound Congeners
While formal Quantitative Structure-Activity Relationship (QSAR) studies on gonyautoxins have been noted as limited, significant insights into their structure-activity relationships have been derived from molecular modeling and dynamics simulations. awi.de These computational techniques provide a molecular-level view of how GTX2 and its analogues interact with their protein targets, primarily voltage-gated sodium channels (NaVs) and specialized binding proteins like saxiphilin (Sxph). nih.govnih.gov
Molecular dynamics simulations have been employed to study the binding of GTX2, dcGTX2, C1 (the N-sulfocarbamoyl analogue of GTX2), and other congeners to saxiphilin from the frog Nanorana parkeri. nih.govzenodo.org These studies reveal that the toxins bind in a 'lock and key' fashion. The simulations demonstrate how modifications to the toxin structure affect binding affinity:
The C11 sulfate of GTX2 is a critical interaction point within the binding pocket of saxiphilin.
In dcGTX2, the removal of the carbamoyl group leads to a loss of key hydrogen bonds, altering its position and stability within the binding site.
For the C1 toxin, the additional N-sulfate group introduces new interactions but can also create steric clashes, providing a structural basis for its different binding affinity compared to GTX2. nih.gov
Binding affinity studies using mouse brain membrane preparations have quantitatively assessed these relationships, showing a clear rank order of affinity for the sodium channel receptor: STX > GTX2/3 > GTX5 > C1/C2. acs.org This experimental data corroborates the findings from molecular modeling, which suggest that the addition of sulfate groups, particularly at the N-sulfocarbamoyl position, tends to decrease binding affinity. nih.gov The combination of computational modeling and experimental binding assays provides a powerful approach to understanding the precise structure-activity relationships that govern the function of this compound and its congeners. nih.govacs.org
| Study Type | Congeners Studied | Key Findings on Structure-Activity Relationship | Reference |
|---|---|---|---|
| Molecular Dynamics Simulation | GTX2, dcGTX2, C1, GTX5 | Revealed specific atomic interactions and binding poses in saxiphilin; showed how functional group changes (decarbamoylation, N-sulfation) alter hydrogen bonding networks. | nih.gov |
| Competition Binding Assay | STX, GTX2/3, C1/2, 11-hydroxySTX | Quantified the relative binding affinities to voltage-gated sodium channels, demonstrating that sulfation generally reduces affinity. | acs.orgnih.gov |
| Ion Mobility-Mass Spectrometry | GTX2/3, GTX1/4, dcGTX2/3 | Demonstrated the ability to physically separate and differentiate C11-epimers (GTX2 vs. GTX3) in the gas phase based on their shape when complexed with metal ions. | researchgate.net |
| Physiologically Based Kinetic (PBK) Modeling | GTX2/3 as analogues for STX absorption | Used data on GTX2/3 intestinal permeation to model the absorption kinetics of the broader saxitoxin family. | nih.govresearchgate.net |
Synthetic Chemistry and Chemical Modification of Gonyautoxin 2
De Novo Synthetic Routes for Gonyautoxin 2 and Related Guanidinium (B1211019) Natural Products
The total synthesis of gonyautoxins and related guanidinium natural products is a significant achievement in organic chemistry, providing access to these complex molecules for further study. The guanidinium group is a key functional motif in numerous biologically active natural products, and its incorporation requires mild and selective methods. eurekaselect.com
A notable de novo synthesis of (+)-Gonyautoxin 2, along with (+)-Gonyautoxin 3 and (+)-11,11-dihydroxysaxitoxin, was successfully reported, highlighting a unified strategy for accessing these paralytic shellfish poisons. nih.govacs.org A critical step in this synthetic pathway involves a diastereoselective Pictet-Spengler reaction. nih.govstanford.edu This is followed by a key intramolecular amination of an N-guanidyl pyrrole (B145914), which is achieved through an oxidative cyclization, to construct the signature tricyclic core of the toxins. nih.govacs.orgacs.org This approach allows for the stereocontrolled installation of the complex heterocyclic system.
The synthesis of the broader family of saxitoxins, to which this compound belongs, has seen various strategies for constructing the characteristic spiro-fused cyclic guanidine (B92328) structure. researchgate.net One such methodology involves the oxidation at the C4 position using 2-iodoxybenzoic acid (IBX), which generates an α-iminium carbonyl intermediate. This is followed by an acid-promoted cyclization of the guanidine at the C5 position to form the core structure. nih.gov These de novo syntheses not only confirm the structure of the natural products but also provide a platform for creating analogues to explore structure-activity relationships. stanford.edujst.go.jp
| Key Reaction Type | Description | Precursors/Reagents | Product Core | Citation |
| Pictet-Spengler Reaction | Diastereoselective cyclization to form a key heterocyclic intermediate. | Aldehyde, L-serine methyl ester derivative | Tetrahydropyrrolo[1,2-c]purine skeleton | nih.govacs.org |
| Intramolecular Amination | Oxidative cyclization of an N-guanidyl pyrrole to form the tricyclic core. | N-guanidyl pyrrole, sulfonyl guanidine | Bis-guanidine tricyclic core | nih.govacs.orgstanford.edu |
| Oxidative Cyclization | Oxidation at C4 followed by acid-promoted guanidine cyclization at C5. | IBX, Guanidine moiety | Spiro-fused cyclic guanidine | nih.gov |
Stereoselective and Convergent Synthetic Methodologies for this compound Core Structures
Achieving the correct stereochemistry is a central challenge in the synthesis of this compound. Its structure contains several chiral centers, demanding highly stereoselective reactions. The synthesis of the related (+)-Gonyautoxin 3 was achieved via an asymmetric route that employs a unique rhodium-catalyzed amination reaction. mountainscholar.orgcapes.gov.br This key step provides rapid access to the heterocycle-rich tricyclic core common to the PSP family. capes.gov.br
Convergent strategies, where different fragments of the molecule are synthesized separately before being joined, have also been developed to improve efficiency. A silver(I)-initiated hydroamination cascade has been used to construct the bicyclic guanidinium ion core from an alkynyl bis-guanidine precursor in a single, highly stereoselective transformation. acs.orgresearchgate.net This cascade reaction forms multiple C-N and C-O bonds and three rings in one step. researchgate.net
More recently, a highly convergent and scalable total synthesis of (+)-saxitoxin and its analogues, including neosaxitoxin, has been developed. chemrxiv.orgchemrxiv.org This advanced approach combines radical retrosynthesis, biocatalysis, and C-H functionalization logic to assemble the complex architecture in fewer than 10 steps. chemrxiv.org Such methodologies are crucial for producing sufficient quantities of these toxins and their derivatives for biological and pharmacological research. stanford.edu The development of these advanced synthetic methods continues to be a significant goal for synthetic chemists, given the broad utility of polycyclic guanidine compounds. acs.org
| Methodology | Description | Key Features | Target Core | Citation |
| Asymmetric Rh-catalyzed Amination | Provides rapid and stereoselective access to the tricyclic core. | Rhodium catalyst, asymmetric synthesis | Heteratom-rich tricyclic core | capes.gov.br |
| Silver(I)-catalyzed Cascade | A one-step hydroamination/Michael addition sequence from a mono-N-acryloylpropargylguanidine. | Forms bicyclic guanidines, creates a remote stereocenter with high diastereoselectivity. | Bicyclic guanidine | acs.org |
| Convergent Radical/Biocatalytic Approach | Combines radical retrosynthesis, biocatalysis, and C-H functionalization. | Scalable, modular, less than 10 steps. | Saxitoxin (B1146349) family core | chemrxiv.orgchemrxiv.org |
Chemoenzymatic Approaches to the Synthesis of this compound Analogues and Derivatives
Chemoenzymatic synthesis harnesses the high selectivity of enzymes to perform specific chemical transformations on complex molecules. nih.gov This approach is particularly powerful for the late-stage functionalization of the saxitoxin core to produce various analogues, such as the gonyautoxins. acs.org
The biosynthesis of this compound involves specific hydroxylation and sulfation steps. Researchers have identified and characterized the enzymes responsible for some of these modifications. Rieske oxygenases, a class of enzymes involved in C-H hydroxylation, have been shown to mediate these reactions with perfect site- and stereoselectivity. acs.org Specifically, the enzyme GxtA selectively hydroxylates the saxitoxin core to introduce the hydroxyl group characteristic of the gonyautoxin series. acs.org Another Rieske oxygenase, SxtT, is responsible for hydroxylating a tricyclic precursor to saxitoxin itself. acs.org The substrate promiscuity of these enzymes allows for their application in synthesizing both natural and unnatural saxitoxin congeners. acs.org
In addition to hydroxylation, sulfation is a key modification in many gonyautoxins. The enzyme SxtN, an N-21 sulfotransferase, has been biochemically confirmed to catalyze the conversion of saxitoxin into Gonyautoxin 5 (the N-21 sulfonated analogue) in vitro. researchgate.net These chemoenzymatic strategies, which leverage enzymes like SxtT, GxtA, and SxtN, offer a highly efficient and selective route to diversify the saxitoxin scaffold, providing valuable probes for studying voltage-gated sodium channels. acs.orgresearchgate.net The discovery of new metabolites in organisms like the scallop Patinopecten yessoensis further suggests a complex metabolic pathway for paralytic shellfish toxins, providing more targets for chemoenzymatic synthesis. researchgate.net
| Enzyme | Enzyme Class | Reaction Catalyzed | Substrate → Product Example | Citation |
| GxtA | Rieske Oxygenase | Site- and stereoselective C-H hydroxylation. | Saxitoxin → Gonyautoxin | acs.org |
| SxtT | Rieske Oxygenase | Site- and stereoselective C-H hydroxylation. | Tricyclic precursor → Saxitoxin | acs.org |
| SxtN | N-21 Sulfotransferase | N-sulfonation. | Saxitoxin → Gonyautoxin 5 | researchgate.net |
Emerging Research Areas and Methodological Advancements in Gonyautoxin 2 Studies
Application of Multi-Omics Technologies in Gonyautoxin 2 Biosynthesis Research
The intricate process of this compound (GTX2) biosynthesis, a derivative of saxitoxin (B1146349) (STX), is increasingly being unraveled through the application of multi-omics technologies. researchgate.netnih.gov These high-throughput approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a systemic view of the complex molecular machinery within toxin-producing organisms, primarily marine dinoflagellates. researchgate.netnih.govnih.gov While the complete biosynthetic pathway for saxitoxins in dinoflagellates remains elusive due to their complex genomes, omics strategies are providing significant insights. researchgate.netnih.govnih.gov
Genomics and Transcriptomics: The identification of genes involved in STX synthesis in cyanobacteria has served as a roadmap for finding homologous genes in dinoflagellates. oup.comnih.gov Transcriptomic studies on various STX-producing dinoflagellates have successfully identified numerous expressed mRNAs that are putative homologs of cyanobacterial STX synthesis genes. researchgate.netoup.com For instance, in some dinoflagellates, homologs for all the genes directly involved in toxin synthesis have been found. oup.com However, key genes like sxtA and sxtG appear to be specific to toxic strains, suggesting their central role in the biosynthesis. oup.com
Proteomics: Proteomic analyses have complemented genomic and transcriptomic data by identifying the actual proteins expressed in toxin-producing dinoflagellates. researchgate.net Techniques like isobaric tags for relative and absolute quantitation (iTRAQ) have been employed to compare the proteomes of toxic and non-toxic strains. acs.orgmdpi.com These studies have identified several proteins putatively involved in saxitoxin biosynthesis. acs.org For example, comparative proteomics of Alexandrium minutum (gonyautoxin-producing) and Alexandrium tamutum (non-toxic) revealed that while toxin biosynthetic enzymes were present in both, their abundance levels differed, potentially explaining the variation in toxicity. mdpi.com
Metabolomics: Metabolomic approaches, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), are crucial for tracking the intermediate metabolites in the biosynthetic pathways. This allows researchers to piece together the sequential chemical reactions that lead to the formation of GTX2 and other STX analogs. The integration of these multi-omics datasets is essential for constructing a comprehensive model of GTX2 biosynthesis and its regulation in response to environmental cues. researchgate.netnih.gov
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions with Biological Targets
Computational methods are powerful tools for investigating the interactions between this compound and its primary biological target, the voltage-gated sodium channels. mdpi.com These in silico approaches provide detailed insights into the binding mechanisms at an atomic level, complementing experimental data.
Molecular Docking and Dynamics Simulations: Molecular docking is used to predict the preferred binding orientation and affinity of GTX2 to the sodium channel. Following docking, molecular dynamics (MD) simulations are performed to analyze the stability of the toxin-channel complex and the dynamic changes that occur upon binding. zenodo.orgrsc.orgnih.gov For example, MD simulations have been used to study the complexes of various STX congeners, including GTX2, with saxiphilin, a protein that binds saxitoxin and its derivatives with high affinity. zenodo.org These simulations provide coordinates for the initial and final frames of the interaction, revealing the conformational changes in both the toxin and the binding pocket of the protein. zenodo.org
Binding Affinity and Mechanism Studies: Computational studies have been instrumental in understanding the structure-activity relationships of different saxitoxin analogs. mdpi.com By analyzing the interactions of various functional groups on the toxin molecule with the amino acid residues of the sodium channel, researchers can explain the differences in toxicity among the analogs. mdpi.com For instance, the presence and orientation of the sulfate (B86663) group in GTX2 significantly influence its binding affinity. mdpi.com Furthermore, computational approaches like binding energy landscape analysis can be used to identify key residues involved in the interaction and to engineer aptamers with higher binding affinity for specific toxins. nih.gov
Development of Novel Research Tools and Experimental Paradigms for this compound Analysis
The need for rapid, sensitive, and reliable detection of this compound has driven the development of innovative analytical methods and research tools.
Advanced Chromatographic and Spectrometric Methods: High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) remains a cornerstone for the analysis of paralytic shellfish toxins (PSTs), including GTX2. semanticscholar.orgnih.gov Methods involving pre-column or post-column oxidation enhance the fluorescence of the toxins, allowing for sensitive detection. nih.govresearchgate.net A significant advancement is the use of porous graphitic carbon stationary phases in HPLC, which enables the separation of a wide range of PSTs in a single run. semanticscholar.org Furthermore, hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) has emerged as a powerful technique for determining PST profiles in various food matrices, offering high specificity and the ability to maintain the original toxin profile during sample preparation. nih.gov Ion mobility-mass spectrometry (IM-MS) is another advanced technique that shows promise in differentiating gonyautoxin isomers. researchgate.net
Immunoassays and Biosensors: Immunoassays, such as the direct competitive enzyme-linked immunosorbent assay (ELISA), have been developed for the rapid screening of GTX2 and its related toxins. fao.orgresearchgate.net These assays utilize monoclonal antibodies that are specific to the gonyautoxin components. researchgate.net While some cross-reactivity with other STX analogs can occur, these methods are valuable for high-throughput screening. fao.orgresearchgate.net More recent developments include immunosorbent bio-barcode assays that combine the specificity of antibodies with the signal amplification power of PCR, leading to extremely low detection limits. patsnap.com
Novel Sample Preparation Techniques: The accuracy of any analytical method heavily relies on the efficiency of the sample preparation. Researchers are continuously exploring new extraction techniques to improve recovery and minimize toxin interconversion. mdpi.com While traditional methods often involve acidic extraction, which can lead to the hydrolysis of some toxins, newer methods utilize solvent extractions, such as with acetonitrile/water/formic acid, to better preserve the native toxin profile. nih.govmdpi.com Solid-phase extraction (SPE) techniques are also widely used for sample clean-up and concentration. researchgate.net
Table of Research Findings:
| Research Area | Key Methodologies | Major Findings | References |
| Biosynthesis | Multi-Omics (Genomics, Transcriptomics, Proteomics, Metabolomics) | Identification of putative STX synthesis gene homologs in dinoflagellates; differential protein expression between toxic and non-toxic strains. | researchgate.net, nih.gov, acs.org, nih.gov, oup.com, mdpi.com |
| Biological Interactions | Molecular Dynamics, Computational Modeling | Elucidation of binding mechanisms of GTX2 with sodium channels and saxiphilin; identification of key interacting residues. | , zenodo.org, mdpi.com, rsc.org, nih.gov |
| Analytical Methods | HPLC-FLD, LC-MS/MS, Immunoassays | Development of single-run separation for multiple PSTs; improved sensitivity and specificity in toxin detection; novel sample preparation techniques. | researchgate.net, fao.org, patsnap.com, semanticscholar.org, nih.gov, nih.gov, researchgate.net, researchgate.net, mdpi.com |
Q & A
Basic Research Questions
Q. What are the validated analytical techniques for detecting Gonyautoxin 2 (GTX2) in marine samples, and what methodological precautions are required?
- Answer : High-performance liquid chromatography (HPLC) with post-column fluorescence detection and liquid chromatography-mass spectrometry (LC-MS) are standard methods. Calibration using certified GTX2 reference standards is critical to ensure accuracy. Method validation should include limits of detection (LOD), recovery rates, and cross-reactivity assessments with structurally similar toxins (e.g., GTX1, GTX3, saxitoxin) .
Q. Which model organisms are suitable for studying the acute neurotoxic effects of GTX2, and what experimental parameters should be documented?
- Answer : Rodent models (e.g., mice) are widely used for in vivo toxicity assays, while Neuro-2a cells serve for in vitro sodium channel inhibition studies. Experimental protocols must specify dosing regimens (e.g., intraperitoneal injection), observation timelines, and physiological endpoints (e.g., paralysis, respiratory arrest). Data should include mortality rates, time-to-effect, and statistical significance calculations .
Q. How can researchers ensure the specificity of immunoassays for GTX2 in complex biological matrices?
- Answer : Cross-reactivity testing against analogues (e.g., GTX1, GTX4, neosaxitoxin) is essential. Include negative controls (toxin-free matrices) and spike-and-recovery experiments to assess matrix interference. Report percentage cross-reactivity and validate with orthogonal methods like LC-MS .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported EC50 values for GTX2’s inhibition of voltage-gated sodium channels?
- Answer : Discrepancies may arise from differences in cell lines (e.g., HEK-293 vs. Neuro-2a), assay conditions (e.g., pH, temperature), or toxin purity. Standardize protocols using WHO reference materials and replicate experiments across multiple labs. Perform meta-analyses to identify confounding variables .
Q. How can computational modeling improve the understanding of GTX2’s interaction with sodium channel subtypes?
- Answer : Molecular docking simulations and molecular dynamics studies can predict binding affinities to Nav1.4 vs. Nav1.5 isoforms. Validate models with mutagenesis experiments (e.g., substituting key residues in the channel’s pore region) and electrophysiological recordings (e.g., patch-clamp) .
Q. What methodologies optimize the extraction and purification of GTX2 from mixed algal blooms containing multiple paralytic shellfish toxins?
- Answer : Employ sequential purification steps: (1) solid-phase extraction (SPE) with carboxylic acid resins, (2) ion-exchange chromatography to separate GTX2 from co-occurring toxins, and (3) confirm purity via nuclear magnetic resonance (NMR) spectroscopy. Document yield percentages and cytotoxicity validation at each stage .
Q. How should longitudinal studies be designed to assess chronic, low-dose GTX2 exposure in marine organisms?
- Answer : Use sublethal dosing regimens in ecologically relevant species (e.g., bivalves). Monitor biomarkers like sodium channel expression (qPCR), oxidative stress markers (e.g., glutathione levels), and behavioral changes. Include control groups exposed to toxin-free diets and perform power analyses to determine sample sizes .
Methodological Guidance for Data Analysis
- Handling Conflicting Data : Compare experimental conditions across studies (e.g., toxin source, assay temperature). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and refine methodologies .
- Statistical Reporting : Provide raw data tables for toxicity assays, including mean ± SEM, p-values, and confidence intervals. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
- Literature Review : Systematically search databases (PubMed, Web of Science) using Boolean operators (e.g., "this compound" AND "sodium channel" NOT "saxitoxin") to avoid selection bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
